molecular formula C16H12Br2O2 B3262716 1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione CAS No. 360771-14-8

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione

Cat. No.: B3262716
CAS No.: 360771-14-8
M. Wt: 396.07 g/mol
InChI Key: AISJKXRMQCNKDF-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is a brominated diketone derivative with a central propane-1,3-dione backbone substituted at the 1- and 3-positions with 4-bromophenyl groups and a methyl group at the 2-position. The methyl group at position 2 likely introduces steric effects, differentiating it from non-methylated analogs. Bromophenyl substituents contribute to its electron-withdrawing character, influencing reactivity in cross-coupling reactions or as a precursor for liquid crystal materials .

Properties

IUPAC Name

1,3-bis(4-bromophenyl)-2-methylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O2/c1-10(15(19)11-2-6-13(17)7-3-11)16(20)12-4-8-14(18)9-5-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISJKXRMQCNKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by a condensation reaction. One common method involves the bromination of 4-bromobenzaldehyde, followed by a Claisen-Schmidt condensation with acetone under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

1.1. Hydrazine-Mediated Ring Closure

Reaction with hydrazine hydrate under basic conditions facilitates cyclization. In diethylene glycol with potassium hydroxide (2.0 equiv) at 105–120°C for 3 hours, the diketone undergoes condensation to form 1-bromo-4-isobutylbenzene . Key parameters include:

  • Yield : 52.8% (purity: 89.6%)

  • Conditions : Distillation under reduced pressure (1 mmHg, 100–125°C) .

StepConditionsOutcome
Hydrazine addition105–120°C, 2 hReddish-brown intermediate
Reflux180–200°C, 1 hDistillation of excess hydrazine/water
WorkupMethyl tert-butyl ether extractionCrude product isolation

Base-Catalyzed Condensation Reactions

The diketone participates in Claisen-Schmidt condensations under alkaline conditions. For example:

  • Solvent : Ethanol or methanol .

  • Base : KOH or NaOH (1.0–2.0 equiv) .

  • Temperature : Reflux (60–80°C) .

2.1. Optimization of Reaction Parameters

Variations in base strength and solvent polarity significantly impact yields :

EntryBase (equiv)SolventTime (h)Yield (%)
1KOH (1.0)EtOH1837
4KOH (1.0)EtOH362
7KOH (1.0)MeCN360

Reflux conditions in ethanol with 1.0 equiv KOH maximize efficiency (62% yield) .

Cyclization with Amines

The diketone reacts with benzylamine to form pyrrolidine-2,3-dione derivatives. For instance:

  • Substrate : 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] oxazine-1,6,7-trione .

  • Product : (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione .

  • Characterization : X-ray crystallography (CCDC 2310760) confirms stereochemistry .

Palladium-Catalyzed Cross-Coupling

While not directly reported for this diketone, analogous brominated aromatics undergo Suzuki-Miyaura couplings. For example:

  • Substrate : 5-(2-Bromophenyl)pent-3-en-1-ynes form benzo[a]fluorenes via Pd-catalyzed annulation .

  • Conditions : Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 100°C .

5.1. NMR Analysis

  • ¹H NMR (CDCl₃): δ 7.78–7.14 (m, ArH), 3.94 (p, J = 7.1 Hz, CH), 3.73 (s, OCH₃) .

  • ¹³C NMR : Peaks at δ 197.8 (CO), 135.7–114.2 (ArC) .

5.2. HRMS Validation

  • Observed : m/z 536.9670 ([M + Na]⁺) .

  • Calculated : C₂₄H₂₀Br₂O₃Na ([M + Na]⁺): 536.9671 .

Scientific Research Applications

Organic Synthesis

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through:

  • Oxidation : Produces carboxylic acids such as 4-bromobenzoic acid.
  • Reduction : Converts bromine substituents to hydrogen, yielding 1,3-diphenyl-2-methylpropane-1,3-dione.
  • Substitution Reactions : Allows for the introduction of functional groups like hydroxyl or amino groups.

Biological Activities

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting its use in developing antimicrobial agents .
  • Anticancer Research : Investigations into its cytotoxic effects reveal that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Chemistry

Due to its ability to interact with biological targets, this compound is being explored as a drug candidate. Its unique structure allows for modifications that can enhance its therapeutic efficacy and specificity against diseases.

Material Science

In materials science, this compound is utilized in:

  • Polymer Production : It acts as a precursor for advanced materials with tailored properties.
  • Coordination Complexes : Its ability to form complexes with metals makes it valuable in developing novel materials for electronic and photonic applications .

Case Study 1: Antimicrobial Activity

A study tested various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain derivatives against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Efficacy

In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines. Results showed that modifications on the bromophenyl rings enhanced selective toxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for anticancer drug development .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (positions) Core Structure Key Properties/Applications
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione C₁₆H₁₂Br₂O₂ 396.08 1,3-bis(4-BrPh), 2-Me Propane-1,3-dione Likely used in halogenated intermediates, potential liquid crystal precursors
1,3-Bis(4-bromophenyl)propane-1,3-dione C₁₅H₁₀Br₂O₂ 382.05 1,3-bis(4-BrPh) Propane-1,3-dione Chemical reagent for organic synthesis
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione C₁₅H₉BrCl₂O₂ 372.04 1,3-bis(4-ClPh), 2-Br Propane-1,3-dione Halogenated intermediate; bromine at position 2 may enhance electrophilicity
1,3-Bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione C₁₄H₁₈N₄O₂ 274.32 1,3-bis(pyrazolyl), 2-Me Propane-1,3-dione Potential ligand in coordination chemistry due to nitrogen-rich substituents
1,3-Bis(4-bromophenyl)-5,6-dimethylbenzo[c]thiophene C₂₀H₁₅Br₂S 446.21 Bromophenyl, thiophene core Thiophene Used in Diels-Alder cyclizations for polycyclic systems

Reactivity and Functional Differences

  • Electron-Withdrawing Effects : Bromophenyl groups in the target compound enhance electrophilicity compared to chlorophenyl analogs (e.g., compound in ), making it more reactive in nucleophilic substitutions.
  • Core Structure Impact : The benzo[c]thiophene derivative () exhibits planar aromaticity, enabling π-π stacking interactions absent in diketones, which are critical in materials science.

Biological Activity

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of bromine atoms enhances its reactivity and biological interactions, making it a candidate for various applications in medicinal chemistry and biological research.

The compound has the following chemical formula: C17_{17}H16_{16}Br2_2O2_2. The bromine substituents influence its electronic properties and reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions of this compound

Reaction TypeReaction DescriptionCommon Reagents
OxidationConverts to carboxylic acidsKMnO4_4, CrO3_3
ReductionConverts bromine to hydrogenLiAlH4_4, H2_2 (Pd catalyst)
SubstitutionBromine can be replaced by other groupsNaOH, NH3_3

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In studies evaluating the antimicrobial properties of similar compounds, it was found that brominated derivatives often exhibit enhanced antibacterial activity compared to their chlorinated counterparts. This increased activity is attributed to the higher electron density provided by bromine atoms .

Case Study:
A study investigated the antimicrobial efficacy of various synthesized compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives of this compound showed promising results comparable to standard antibiotics like ampicillin .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of several tumor cell lines with an effective concentration (EC50) ranging from 1 to 3 μM . This suggests a potential mechanism involving interaction with cellular pathways critical for cancer cell survival.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Halogen Bonding: The bromine atoms can form halogen bonds with nucleophiles in biological molecules, which may alter their function.
  • Metabolic Transformation: The compound can undergo metabolic changes leading to the formation of active metabolites that exert biological effects on target cells.

Safety and Toxicology

Toxicological assessments reveal that this compound does not exhibit significant acute toxicity. Studies indicate a no-observed-adverse-effect level (NOAEL) of 320 mg/kg/day in repeated dose toxicity tests on rats . Moreover, it has shown negative results in mutagenicity tests.

Table 2: Toxicological Profile

ParameterValue
NOAEL (Repeated Dose)320 mg/kg/day (rat)
Skin SensitizationNot a sensitizer
MutagenicityNegative

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via a modified Claisen condensation between 4-bromophenylacetone derivatives. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., sodium hydride or potassium tert-butoxide) significantly impact yield. For purification, column chromatography using silica gel (hexane/ethyl acetate gradient) is recommended, followed by recrystallization in ethanol to achieve >99% purity .

Q. What spectroscopic techniques are most effective in characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.5–7.8 ppm for aromatic protons, δ 190–200 ppm for diketone carbonyls) confirm substitution patterns and functional groups. Compare data with structurally similar brominated diketones for validation .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ expected at m/z 435.92 for C15_{15}H12_{12}Br2_2O2_2) and isotopic patterns consistent with bromine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis due to potential bromine release. Wear nitrile gloves and eye protection. Store in amber glass vials under inert gas (argon) to prevent oxidation. Dispose of waste via halogenated organic waste streams, adhering to institutional guidelines .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., R-factor, data-to-parameter ratio) influence the reliability of structural determinations for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with R-factors <0.05 (e.g., 0.037 in related brominated diketones) ensures high confidence in bond lengths and angles. A data-to-parameter ratio >15 minimizes overfitting. For this compound, ensure cryogenic data collection (100–173 K) to reduce thermal motion artifacts .

Q. How can discrepancies in NMR or X-ray diffraction data be resolved when confirming molecular geometry?

  • Methodological Answer : Cross-validate experimental NMR data with computational models (DFT calculations at the B3LYP/6-31G* level). For crystallographic mismatches (e.g., unexpected dihedral angles), re-examine disorder modeling or hydrogen bonding interactions. Use software like Olex2 or SHELXL for refinement .

Q. What strategies are employed to analyze the electronic effects of bromine substituents on the diketone's reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Hammett Studies : Compare reaction rates with para-substituted analogs (e.g., 4-chloro or 4-fluoro derivatives) to quantify electron-withdrawing effects.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings. Bromine’s inductive effect lowers LUMO energy, enhancing electrophilicity at the diketone carbonyl .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione

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